molecular formula C17H17N3O3 B2481322 (E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide CAS No. 2035036-00-9

(E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide

Cat. No. B2481322
CAS RN: 2035036-00-9
M. Wt: 311.341
InChI Key: WJWNWUUMZFMIFZ-AATRIKPKSA-N
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Description

The compound "(E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide" is a complex organic molecule, belonging to the broader family of acrylamides, which are known for their diverse applications in organic chemistry and materials science. Acrylamides and their derivatives have been extensively studied for their ability to form various polymers and copolymers, serving as a fundamental component in creating new materials with desirable physical and chemical properties.

Synthesis Analysis

The synthesis of acrylamide derivatives, such as the one , often involves green chemistry approaches, including the use of microwave radiation and biological catalysts like marine and terrestrial fungi for ene-reduction processes. A notable example includes the enantioselective reduction of E-2-cyano-3-(furan-2-yl) acrylamide to its corresponding propanamide by fungi like Penicillium citrinum and Aspergillus sydowii, demonstrating the potential for eco-friendly synthesis methods in creating complex organic compounds (Jimenez et al., 2019).

Molecular Structure Analysis

The molecular structure of such compounds can be elucidated using various spectroscopic techniques, including FT-IR, NMR, and UV-visible spectroscopy, complemented by quantum chemical calculations to correlate experimental data with theoretical models. This approach helps in understanding the electronic and structural characteristics, as well as predicting the reactivity and interactions of the compound at the molecular level (Singh et al., 2014).

Chemical Reactions and Properties

Acrylamide derivatives engage in various chemical reactions, including photo[2+2]cycloaddition, which can yield a range of cyclic compounds when reacted with substrates like acrylonitrile. Such reactions are pivotal in generating new molecular architectures, offering a pathway to synthesize novel heterocyclic systems and explore their potential applications in different fields (Shiotani & Tsukamoto, 1995).

Scientific Research Applications

Synthesis and Chemical Properties

  • Green Organic Synthesis : The compound (E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide has been utilized in green organic chemistry, particularly in the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi. This process includes using filamentous marine and terrestrial-derived fungi like Penicillium citrinum and Aspergillus sydowii for the biotransformation of the compound to (R)-2-cyano-3-(furan-2-yl) propanamide (Jimenez et al., 2019).

  • Focused Library Development for Cytotoxic Agents : A study developed focused libraries of amidoacrylamide analogues, including variants of the compound, to create broad-spectrum cytotoxic agents against cancer cell lines. This research highlights the potential of the compound in cancer treatment research (Tarleton et al., 2013).

  • Synthesis and Reactivity Studies : Research on the synthesis and reactivity of related furan compounds, such as 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine, has been conducted to understand the chemical properties and potential applications of these compounds (El’chaninov et al., 2014).

Biological and Medicinal Research

  • Antiprotozoal Agents : A compound structurally similar to (E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide, specifically 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine, was synthesized and demonstrated strong in vitro activity against T. b. rhodesiense and P. falciparum, indicating potential as an antiprotozoal agent (Ismail et al., 2004).

  • Discovery of Dual 5-HT6/5-HT2A Receptor Ligands : Research into dual receptor ligands identified a structurally related compound with potential as an antipsychotic or antidepressant due to its pro-cognitive properties (Staroń et al., 2019).

  • Synthesis and Biological Activity of Derivatives : The synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene)-4,6-dimethyl-1H-pyrazolo-[3,4-b]pyridine-3-amine, a compound related to (E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide, was explored for potential biological activities (El-Essawy & Rady, 2011).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c21-16(6-5-15-3-2-8-23-15)19-11-13-9-14(12-18-10-13)20-7-1-4-17(20)22/h2-3,5-6,8-10,12H,1,4,7,11H2,(H,19,21)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWNWUUMZFMIFZ-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acrylamide

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